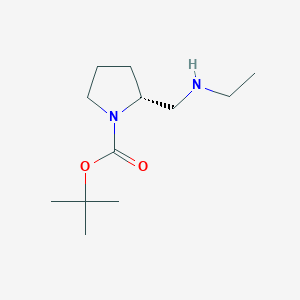

(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

CAS No.: 1009075-40-4

Cat. No.: VC2661594

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1009075-40-4 |

|---|---|

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl (2R)-2-(ethylaminomethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 |

| Standard InChI Key | RKMARTBPQCEJTJ-SNVBAGLBSA-N |

| Isomeric SMILES | CCNC[C@H]1CCCN1C(=O)OC(C)(C)C |

| SMILES | CCNCC1CCCN1C(=O)OC(C)(C)C |

| Canonical SMILES | CCNCC1CCCN1C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Properties

Basic Information

The compound (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is characterized by the following identifiers and properties:

| Property | Value |

|---|---|

| Chemical Name | (R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate |

| CAS Number | 1009075-40-4 |

| MDL Number | MFCD06656617 |

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.33 g/mol |

| Standard Purity | >97.00% (commercial grade) |

The compound is identifiable through various chemical nomenclature systems, providing standardized ways to reference this molecule in scientific literature and databases .

Structural Features

The molecular structure of (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate exhibits several key features that define its chemical behavior and potential applications:

| Structural Element | Description |

|---|---|

| Core Structure | Five-membered pyrrolidine ring with (R) stereochemistry at position 2 |

| Protecting Group | tert-butyloxycarbonyl (Boc) group attached to the pyrrolidine nitrogen |

| Functional Side Chain | Ethylamino group connected via a methylene bridge at the 2-position |

| Stereocenter | (R) configuration at C-2 of the pyrrolidine ring |

These structural elements contribute to the compound's unique chemical properties and potential biochemical interactions. The Boc protecting group enhances stability and solubility during synthetic processes, while the ethylamino functionality introduces a secondary amine that can participate in hydrogen bonding and serve as a site for further chemical modifications .

Physical and Chemical Properties

Based on its molecular structure and information available for similar compounds, (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is expected to display the following physicochemical properties:

| Property | Characteristic |

|---|---|

| Physical State | Clear to slightly yellow liquid or crystalline solid |

| Solubility | Readily soluble in common organic solvents (DMSO, methanol, dichloromethane) |

| Stability | Stable when stored under recommended conditions; sensitive to strong acids |

| pKa (estimated) | Approximately 9.5-10.5 for the ethylamino group |

| Optical Activity | Optically active due to the (R) stereocenter |

These properties make the compound suitable for various applications in organic synthesis and as a building block in medicinal chemistry research .

Synthesis Methods and Production

Reductive Amination Approach

One potential synthetic pathway involves reductive amination of a Boc-protected pyrrolidine-2-carbaldehyde with ethylamine:

-

Starting with (R)-2-formylpyrrolidine-1-carboxylate (Boc-protected)

-

Condensation with ethylamine to form an imine intermediate

-

Reduction of the imine using sodium cyanoborohydride or sodium triacetoxyborohydride

-

Purification to obtain the target compound

This approach preserves the stereochemistry at the 2-position of the pyrrolidine ring, which is crucial for maintaining the (R) configuration.

Nucleophilic Substitution Route

An alternative synthetic strategy might involve:

-

Preparation of (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate from (R)-proline

-

Conversion of the hydroxyl group to a suitable leaving group (e.g., mesylate or tosylate)

-

Nucleophilic substitution with ethylamine

-

Purification of the final product

This route would exploit the reactivity of activated alcohols toward nucleophilic displacement by amines.

Purification Methods

For obtaining high-purity (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate, several purification techniques are applicable:

| Purification Method | Application Notes |

|---|---|

| Column Chromatography | Using silica gel with ethanol/chloroform (1:8–1:10) or hexane/ethyl acetate gradients |

| Preparative HPLC | For obtaining analytical-grade purity (>99%) |

| Recrystallization | From appropriate solvent systems for crystalline forms |

| Distillation | Under reduced pressure for liquid forms |

These purification methods can be optimized based on the specific characteristics of the synthetic route employed and the desired purity level of the final product.

Applications and Research Significance

Pharmaceutical Applications

(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate has potential applications in pharmaceutical research and development due to several favorable characteristics:

| Application Area | Relevance |

|---|---|

| Building Block | Serves as a chiral intermediate in the synthesis of complex drug candidates |

| Scaffold | The pyrrolidine ring provides a conformationally restricted backbone for drug design |

| Functional Group Handle | The ethylamino group enables further derivatization for structure-activity relationship studies |

The compound's defined stereochemistry makes it particularly valuable for the development of stereoselective pharmaceuticals, where the spatial arrangement of atoms can significantly impact biological activity .

Synthetic Utility

As a versatile synthetic intermediate, (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate offers several advantages:

-

The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen

-

The secondary amine of the ethylamino group provides a reactive site for diverse chemical transformations (acylation, alkylation, reductive amination)

-

The defined stereochemistry at the 2-position enables stereoselective synthesis of more complex molecules

These characteristics make the compound valuable in diversified synthesis strategies and the preparation of compound libraries for drug discovery programs.

| Storage Parameter | Recommendation |

|---|---|

| Temperature | 2-8°C (refrigerated) |

| Environment | Away from moisture and oxygen |

| Container | Sealed, preferably under inert gas |

| Light Exposure | Protected from light |

Following these storage guidelines helps preserve the compound's chemical integrity and extends its shelf life for research applications .

Structural Comparisons and Structure-Activity Relationships

Comparison with Analog Compounds

Several structurally related compounds provide valuable context for understanding the potential properties and applications of (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate:

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate | 1009075-40-4 | C12H24N2O2 | Reference compound |

| (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate | 783325-25-7 | C11H22N2O2 | Methyl instead of ethyl on amino group |

| tert-butyl (2S)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate | 191231-58-0 | C11H22N2O2 | (S) instead of (R) stereochemistry plus methyl instead of ethyl |

| (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate | 876617-06-0 | C11H21NO2 | Direct ethyl substitution instead of ethylaminomethyl |

| tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate | 1289385-02-9 | C12H24N2O2 | Racemic mixture (no defined stereochemistry) |

These structural analogs differ in key aspects such as stereochemistry, alkyl chain length, and substitution patterns, which can significantly affect their chemical reactivity and potential biological activities .

Structure-Activity Relationship Considerations

Analysis of the structural features of (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate and its analogs suggests several structure-activity relationships that may be relevant to their biochemical properties:

These structure-activity considerations provide a framework for understanding how structural modifications might affect the compound's behavior in biological systems and guide further research into optimizing its properties for specific applications.

Analytical Methods and Characterization

Spectroscopic Identification

For characterization and quality control of (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate, several spectroscopic techniques are applicable:

| Analytical Technique | Key Diagnostic Features |

|---|---|

| ¹H NMR Spectroscopy | Characteristic signals for tert-butyl group (δ ~1.4 ppm), pyrrolidine ring protons (δ 1.8-3.8 ppm), and ethylamine protons |

| ¹³C NMR Spectroscopy | Carbonyl carbon (δ ~155 ppm), tert-butyl quaternary carbon (δ ~79 ppm), and pyrrolidine ring carbons |

| Mass Spectrometry | Molecular ion peak at m/z 228.33 and characteristic fragmentation pattern |

| IR Spectroscopy | C=O stretch (~1700 cm⁻¹), C-N stretching bands, and N-H stretching (if not fully substituted) |

These analytical methods provide complementary information for confirming the identity, purity, and structural characteristics of the compound.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity and monitoring the synthesis of (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate:

| Chromatographic Method | Application |

|---|---|

| HPLC | Purity determination using C18 reversed-phase columns with appropriate mobile phases |

| Chiral HPLC | Enantiomeric purity assessment using chiral stationary phases |

| TLC | Reaction monitoring and preliminary purity assessment (typical Rf ~0.3-0.5 in ethyl acetate/hexane systems) |

| GC-MS | Volatile derivative analysis for structural confirmation |

These techniques provide valuable data for quality control and structure verification during the synthesis and characterization process.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume